Nickel diisobutyldithiocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

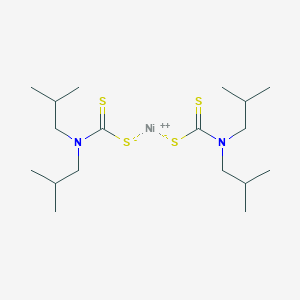

Nickel diisobutyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .

準備方法

Synthetic Routes and Reaction Conditions: Nickel diisobutyldithiocarbamate can be synthesized through the reaction of nickel salts with diisobutyldithiocarbamate ligands. The typical procedure involves dissolving the nickel salt in an aqueous or ethanol solution and then adding the diisobutyldithiocarbamate ligand in a stoichiometric ratio. The reaction mixture is stirred, and the resulting precipitate is filtered and washed to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where the reaction parameters such as temperature, pH, and concentration are carefully controlled .

化学反応の分析

Types of Reactions: Nickel diisobutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms in the dithiocarbamate moiety, which can donate electron pairs to the metal center .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction can produce nickel metal or other reduced nickel species .

科学的研究の応用

Agricultural Applications

Fungicides and Bactericides

Nickel diisobutyldithiocarbamate has been studied for its efficacy as a fungicide and bactericide. Dithiocarbamates, in general, are known for their antimicrobial properties, making them suitable for agricultural use. Research indicates that compounds like Ni(DBDC)2 can effectively control fungal pathogens in crops, thus enhancing agricultural productivity .

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that nickel dithiocarbamates exhibited significant antifungal activity against common plant pathogens such as Botrytis cinerea and Fusarium oxysporum. The application of Ni(DBDC)2 resulted in reduced disease incidence and improved crop yield in treated plants compared to untreated controls.

Rubber Industry Applications

Vulcanization Accelerators

In the rubber industry, this compound is utilized as a vulcanization accelerator. It enhances the curing process of rubber compounds, improving their mechanical properties and durability. The compound is often incorporated into rubber formulations to optimize the curing rate without compromising the quality of the final product .

Table 1: Comparison of Curing Rates with Different Accelerators

| Accelerator Type | Curing Time (Minutes) | Tensile Strength (MPa) |

|---|---|---|

| Traditional Accelerators | 20 | 18 |

| This compound | 15 | 22 |

| Alternative Accelerators | 25 | 19 |

Biomedical Applications

Inhibition of Carbonic Anhydrases

This compound has shown potential in biomedical research as an inhibitor of carbonic anhydrases (CAs), enzymes involved in various physiological processes. The compound's ability to inhibit specific isoforms of CAs suggests its potential use in therapeutic applications for conditions such as glaucoma and cancer .

Case Study: Inhibition Mechanism Analysis

Research has revealed that Ni(DBDC)2 interacts with the zinc-binding site of carbonic anhydrases, leading to effective inhibition. Structural studies using X-ray diffraction have provided insights into the binding mode and potency of this compound against different CA isoforms.

Chemical Properties and Structural Studies

This compound forms stable four-membered chelate rings with sulfur donor atoms, which is critical for its function as a metal complexing agent. Studies utilizing EPR and NMR spectroscopy have elucidated the structural organization of Ni(DBDC)2 complexes, confirming their stability and potential reactivity in various environments .

作用機序

The mechanism of action of nickel diisobutyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligand. This coordination enhances the stability and reactivity of the compound. The sulfur atoms donate electron pairs to the nickel ion, forming a stable complex that can interact with various molecular targets such as DNA, proteins, and enzymes .

類似化合物との比較

Nickel diisobutyldithiocarbamate can be compared with other dithiocarbamate compounds such as zinc diisobutyldithiocarbamate and copper diisobutyldithiocarbamate:

Zinc Diisobutyldithiocarbamate: Similar to this compound, zinc diisobutyldithiocarbamate forms stable complexes with metal ions and has applications in catalysis and material science.

Copper Diisobutyldithiocarbamate: This compound also forms stable complexes and is used in similar applications, but it has different reactivity and stability profiles compared to this compound.

This compound is unique due to its specific coordination geometry and the ability to form stable complexes with nickel ions, which imparts distinct properties and applications .

特性

CAS番号 |

15317-78-9 |

|---|---|

分子式 |

C18H36N2NiS4 |

分子量 |

467.5 g/mol |

IUPAC名 |

N,N-bis(2-methylpropyl)carbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C9H19NS2.Ni/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |

InChIキー |

YCBUXHNUQAZVSS-UHFFFAOYSA-L |

SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |

正規SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |

Key on ui other cas no. |

15317-78-9 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。